2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione
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Overview
Description
2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione is a heterocyclic compound that features a unique structure combining imidazole, naphthoquinone, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione typically involves the reaction of 2,3-dibromo-1,4-naphthoquinone with 2-aminothiazole in the presence of sodium methoxide in methanol at 60°C for 3 hours. This reaction yields the desired compound in a 64% yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted imidazo[2,1-b]naphtho[2,3-d][1,3]thiazole derivatives.
Scientific Research Applications
2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits cytotoxic activity against human cancer cell lines, making it a potential candidate for anticancer drug development.
Materials Science: The compound’s unique structure makes it suitable for use in photoinitiating systems for high-speed and precision 3D printing.
Biological Studies: The compound’s biological activity, including antifungal, antibacterial, and anti-inflammatory properties, is of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, the compound has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and cancer progression . The inhibition of VEGFR2 disrupts the signaling pathways involved in tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2’,3’4,5]imidazo[2,1-b][1,3]thiazole-5,10-dione: This compound shares a similar core structure but differs in the substitution pattern.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar imidazo-thiazole scaffold but differ in the annulation and hydrogenation patterns.
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid: This compound is a partially hydrogenated derivative with different pharmacological properties.
Uniqueness
2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione is unique due to its combination of imidazole, naphthoquinone, and thiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H14N2O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
12,13-diphenyl-16-thia-11,14-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,14-hexaene-2,9-dione |
InChI |
InChI=1S/C25H14N2O2S/c28-22-17-13-7-8-14-18(17)23(29)24-21(22)27-20(16-11-5-2-6-12-16)19(26-25(27)30-24)15-9-3-1-4-10-15/h1-14H |
InChI Key |
AVBRUKSEHDTGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C4=C(C(=O)C5=CC=CC=C5C4=O)SC3=N2)C6=CC=CC=C6 |
Origin of Product |
United States |
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